5-Fluoro-2,3-thiophenedicarboxaldehyde

Catalog No.
S843514
CAS No.
1015071-22-3
M.F
C6H3FO2S
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2,3-thiophenedicarboxaldehyde

CAS Number

1015071-22-3

Product Name

5-Fluoro-2,3-thiophenedicarboxaldehyde

IUPAC Name

5-fluorothiophene-2,3-dicarbaldehyde

Molecular Formula

C6H3FO2S

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H

InChI Key

UHZWVDHHMHBMDX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C=O)C=O)F

Canonical SMILES

C1=C(SC(=C1C=O)C=O)F
  • Organic synthesis

    The presence of the aldehyde functional group suggests 5-Fluoro-2,3-thiophenedicarboxaldehyde could be a useful building block for the synthesis of more complex molecules. Its unique structure with a fluorine atom and a thiophene ring could be of interest in developing novel materials or pharmaceuticals.

  • Thiophene chemistry

    Thiophene is a five-membered aromatic ring containing sulfur. Research in thiophene chemistry explores the development of new functional materials with specific electrical or optical properties. 5-Fluoro-2,3-thiophenedicarboxaldehyde, with its fluorinated thiophene core, could be a candidate molecule for such investigations [].

  • Bioorganic chemistry

    The aldehyde group can participate in various reactions with biomolecules. While there's no specific research documented for 5-Fluoro-2,3-thiophenedicarboxaldehyde, it's possible researchers might explore its interactions with proteins or enzymes to understand biological processes or design new drugs.

5-Fluoro-2,3-thiophenedicarboxaldehyde, with the molecular formula C6H3FO2S and a molecular weight of 158.15 g/mol, features two aldehyde groups attached to a thiophene ring substituted with a fluorine atom at the 5-position. This compound is characterized by its reactivity due to the presence of multiple functional groups, making it an interesting candidate for chemical synthesis and research applications .

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to laboratory safety protocols.
. Notably, it can undergo:

  • Aldol Reactions: This compound can react with other aldehydes or ketones to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.
  • Condensation Reactions: It can engage in condensation reactions with amines or hydrazines, forming imines or hydrazones, respectively .
  • Electrophilic Substitution: The electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the thiophene ring, facilitating electrophilic substitution reactions.

Research into the biological activity of 5-Fluoro-2,3-thiophenedicarboxaldehyde is limited but suggests potential applications in medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties due to structural similarities with known bioactive compounds. The presence of functional groups like aldehydes can also contribute to biological activity through interactions with biomolecules .

Several methods have been developed for synthesizing 5-Fluoro-2,3-thiophenedicarboxaldehyde:

  • Cycloaddition Reactions: One method involves [2+3] cycloaddition reactions using sulfur-containing compounds and suitable electrophiles to introduce the thiophene ring along with the aldehyde functionalities .
  • Fluorination Techniques: Fluorination can be achieved through various methods, including direct fluorination or using fluorinating agents on precursors that already contain thiophene structures.

5-Fluoro-2,3-thiophenedicarboxaldehyde has several promising applications:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical agents due to their potential biological activities.
  • Materials Science: The compound can be utilized in organic electronics and as a building block for polymer synthesis due to its electronic properties .
  • Analytical Chemistry: It may be employed as a reagent in analytical methods for detecting specific analytes due to its reactive aldehyde groups .

Several compounds share structural similarities with 5-Fluoro-2,3-thiophenedicarboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-ThiophenedicarboxaldehydeNo fluorine substituent; similar backboneMore reactive due to lack of fluorine
5-Chloro-2,3-thiophenedicarboxaldehydeChlorine instead of fluorine; similar reactivityDifferent electronic properties
5-Methyl-2,3-thiophenedicarboxaldehydeMethyl group instead of fluorine; similar structureAltered sterics affecting reactivity

These compounds illustrate the diversity within the thiophene family while highlighting how the presence of different substituents like fluorine or chlorine can significantly influence their chemical behavior and potential applications.

XLogP3

1.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2,3-thiophenedicarboxaldehyde

Dates

Modify: 2023-08-16

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